molecular formula C17H19NO B2432392 (2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-06-6

(2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2432392
CAS No.: 866149-06-6
M. Wt: 253.345
InChI Key: MKSNLUJNFAGPHK-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C17H19NO. It is known for its unique structure, which includes a carbazole core and a butylidene side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 3-methylbutanal with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazole
  • 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-ol
  • 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-thione

Uniqueness

(2E)-2-(3-methylbutylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its carbazole core and butylidene side chain make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2E)-2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSNLUJNFAGPHK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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